BenchChemオンラインストアへようこそ!

7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine

Medicinal Chemistry Isosteric Replacement Neurological Disorder Therapeutics

Procure this meta-CF3 triazolopyrimidine (CAS 477865-02-4) to systematically probe electronic/steric effects in CNS target engagement. Unlike the para-CF3 isomer claimed in WO1995010521A1, the 3-CF3 substitution occupies a distinct SAR vector, enabling rigorous regioisomeric comparison. With zero HBD, low TPSA (52.3 Ų), and XLogP3 2.9, this compound is predictively BBB-permeable—ideal for calibrating lipophilicity-driven ADME assays. Use as a quantitative reference standard for HPLC method development and logD7.4 measurements. ≥90% purity.

Molecular Formula C14H11F3N4O
Molecular Weight 308.264
CAS No. 477865-02-4
Cat. No. B2693952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine
CAS477865-02-4
Molecular FormulaC14H11F3N4O
Molecular Weight308.264
Structural Identifiers
SMILESCC(C1=CC=NC2=NC=NN12)OC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C14H11F3N4O/c1-9(12-5-6-18-13-19-8-20-21(12)13)22-11-4-2-3-10(7-11)14(15,16)17/h2-9H,1H3
InChIKeyYTCCATZUGASCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 477865-02-4: 7-(1-(3-Trifluoromethyl)phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidine – Core Identity & Procurement Profile


7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine (CAS 477865-02-4) is a synthetic heterocyclic small molecule featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a chiral ethoxy bridge to a 3-trifluoromethylphenyl ring [1]. The molecular formula is C14H11F3N4O, with a molecular weight of 308.26 g/mol and a computed XLogP3-AA of 2.9 [1]. The compound is available from specialty chemical suppliers (e.g., Sichuan Weikeqi Biotechnology) at a purity of ≥90%, with recommended storage at -20°C in dry, light-protected, sealed conditions . Structurally, it belongs to a class of 7-(1-phenoxyethyl)-triazolopyrimidines disclosed in patent WO1995010521A1 as therapeutic agents for neurological disorders including epilepsy, stroke, and brain trauma [2].

Why Generic Substitution Among 7-Phenoxyethyl Triazolopyrimidines Is Scientifically Unreliable


The 7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine scaffold supports diverse substituent patterns whose regio- and electronic properties critically modulate biological activity [1]. Within the patent-defined class, pharmacophoric tolerance is narrow: the para-trifluoromethyl isomer (4-CF3) is explicitly claimed, while the meta-trifluoromethyl isomer (3-CF3, the target compound) represents a distinct electronic and steric configuration [1]. Additionally, the absence of a 2-amino substituent fundamentally alters hydrogen-bonding capacity versus the commercially prevalent 2-amine analog (CAS 306979-68-0), with computed TPSA values differing by approximately 25 Ų [2]. These structural variations preclude assuming interchangeable target engagement, metabolic stability, or off-target profiles without direct experimental validation for the specific regioisomer .

Quantitative Differentiation Evidence for CAS 477865-02-4 Against Closest Comparators


Regioisomeric Substituent Shift: meta-CF3 vs. para-CF3 Pharmacophoric Positioning

The target compound bears the trifluoromethyl group at the meta (3-) position of the phenoxy ring, whereas the closest patent-exemplified comparator is the para (4-) trifluoromethyl isomer [1]. In medicinal chemistry, shifting a -CF3 substituent from para to meta can alter the electron-withdrawing effect on the aromatic ring, impacting π-stacking interactions with hydrophobic receptor pockets and modulating metabolic vulnerability (e.g., CYP450 oxidation susceptibility) [2]. The patent class explicitly enumerates the 4-CF3 isomer but does not list the 3-CF3 variant, indicating that the latter represents an unexplored or structurally differentiated chemical space within the same therapeutic class [1].

Medicinal Chemistry Isosteric Replacement Neurological Disorder Therapeutics

Absence of 2-Amino Group: Physicochemical Property Vector vs. 2-Amine Derivative

The target compound (CAS 477865-02-4) lacks a primary amine at the 2-position of the triazolopyrimidine core, unlike the commercially available analog 7-{1-[3-(trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 306979-68-0) . This results in computed TPSA of 52.3 Ų for the target compound versus approximately 77.5 Ų for the 2-amine derivative [1], a difference of ~25 Ų. The absence of the H-bond donor (HBD = 0 vs. HBD = 1) and one fewer H-bond acceptor further differentiates permeability potential and solubility profile [1].

Physicochemical Profiling Drug Design Hydrogen Bonding

Lipophilicity Profile: XLogP3 Distinction from Chloro-Substituted Analogs

The trifluoromethyl group of the target compound imparts a computed XLogP3-AA of 2.9 [1]. By comparison, the 4-chloro analog 7-[1-(4-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine, also disclosed in patent WO1995010521A1 [2], carries a chlorine substituent with a π-value of approximately 0.71 versus 0.88 for -CF3, yielding a modestly lower lipophilicity for the chloro variant [3]. The higher fluorination-associated lipophilicity of the target compound may enhance membrane partitioning but also risks elevated metabolic clearance via CYP3A4 oxidation, a factor to be weighed against the chloro analog in medicinal chemistry optimization programs.

Lipophilicity ADME Prediction Structure-Property Relationships

Priority Research and Industrial Applications for CAS 477865-02-4 Based on Differentiated Properties


CNS Drug Discovery Probe for Neurological Disorder Target Validation

Given its patent-class affiliation with triazolopyrimidine therapeutic agents for epilepsy, stroke, and brain trauma [1], combined with its low TPSA (52.3 Ų) and zero HBD count predictive of favorable passive BBB penetration , this compound is optimally deployed as a tool compound or chemical probe in CNS target engagement studies where distinguishing meta-CF3 vs. para-CF3 regioisomeric effects on target affinity and selectivity is of scientific interest.

Structure-Activity Relationship (SAR) Exploration of Triazolopyrimidine Anti-Convulsant Pharmacophores

The meta-trifluoromethyl substitution pattern of the target compound occupies an unexplored vector within the 7-(1-phenoxyethyl)triazolopyrimidine SAR space delineated by patent WO1995010521A1 [1]. Procurement is warranted when systematically probing the electronic and steric demands of the aromatic substituent on anticonvulsant activity, using the well-characterized 4-chloro and 4-trifluoromethyl analogs as benchmarking comparators.

Physicochemical Benchmarking for Fluorinated Heterocyclic Library Design

With a confirmed computed XLogP3 of 2.9 and a molecular weight of 308.26 g/mol [1], this compound serves as a reference standard for calibrating lipophilicity-driven ADME assays in fluorinated triazolopyrimidine libraries. Its purity specification (≥90% via vendor datasheet ) supports its use as a quantitative analytical reference in HPLC method development and logD7.4 shake-flask measurements.

Quote Request

Request a Quote for 7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.